molecular formula C14H8ClF3N2 B13688889 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13688889
M. Wt: 296.67 g/mol
InChI Key: TVOZGEXHUBTVLO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another approach involves the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide .

Industrial Production Methods

Industrial production methods for this compound often utilize green catalysis techniques to enhance efficiency and reduce environmental impact. Transition metal catalysis, metal-free oxidation, and photocatalysis are some of the strategies employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include trifluoroacetonitrile, aryl aldehydes, and tert-butyl isocyanide. Reaction conditions often involve the use of catalysts such as iodine or transition metals .

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H

InChI Key

TVOZGEXHUBTVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl

Origin of Product

United States

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